REACTION_CXSMILES
|
[O:1]1[CH:7]2[CH:2]1CC(CC[Si](OC)(OC)OC)[CH2:5][CH2:6]2.COC([SiH3])(OC)OC.C1([Si](OC)(OC)OC)C=CC=CC=1.[C:38](O)(=O)[C:39]([OH:41])=[O:40]>CO.O>[C:39]([O:41][CH:6]([CH3:5])[CH2:7][O:1][CH3:2])(=[O:40])[CH3:38]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
O1C2CC(CCC21)CC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
COC(OC)(OC)[SiH3]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After that, this solution was stirred for 12 hours at 40 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Thus-obtained residue was dissolved in 1000 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
WASH
|
Details
|
for washing
|
Type
|
CUSTOM
|
Details
|
After the water layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with deionized water
|
Type
|
ADDITION
|
Details
|
To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated up to a liquid temperature of 40 degrees C
|
Type
|
CUSTOM
|
Details
|
under a reduced pressure to remove ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:7]2[CH:2]1CC(CC[Si](OC)(OC)OC)[CH2:5][CH2:6]2.COC([SiH3])(OC)OC.C1([Si](OC)(OC)OC)C=CC=CC=1.[C:38](O)(=O)[C:39]([OH:41])=[O:40]>CO.O>[C:39]([O:41][CH:6]([CH3:5])[CH2:7][O:1][CH3:2])(=[O:40])[CH3:38]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
O1C2CC(CCC21)CC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
COC(OC)(OC)[SiH3]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After that, this solution was stirred for 12 hours at 40 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Thus-obtained residue was dissolved in 1000 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
WASH
|
Details
|
for washing
|
Type
|
CUSTOM
|
Details
|
After the water layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with deionized water
|
Type
|
ADDITION
|
Details
|
To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated up to a liquid temperature of 40 degrees C
|
Type
|
CUSTOM
|
Details
|
under a reduced pressure to remove ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |